molecular formula C16H15ClN2O4 B12474980 2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide

2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide

Cat. No.: B12474980
M. Wt: 334.75 g/mol
InChI Key: AXRBAPBXJBLTBH-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide is a chemical compound with the molecular formula C15H14ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride, 4-methoxybenzylamine, and N-methyl-5-nitroaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxybenzyl)benzamide
  • 5-bromo-2-chloro-N-(4-methoxybenzyl)benzamide
  • 2-chloro-N-(4-methoxybenzyl)-4-methylbenzamide

Uniqueness

2-chloro-N-(4-methoxybenzyl)-N-methyl-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its nitro group, in particular, contributes to its potential reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]-N-methyl-5-nitrobenzamide

InChI

InChI=1S/C16H15ClN2O4/c1-18(10-11-3-6-13(23-2)7-4-11)16(20)14-9-12(19(21)22)5-8-15(14)17/h3-9H,10H2,1-2H3

InChI Key

AXRBAPBXJBLTBH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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